molecular formula C15H18Cl2N2O2 B5764701 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide

3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide

Cat. No. B5764701
M. Wt: 329.2 g/mol
InChI Key: OTOFRQGFDLTTOY-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in the field of scientific research. DCA is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK). PDK is responsible for the phosphorylation of pyruvate dehydrogenase (PDH), which in turn inhibits the conversion of pyruvate to acetyl-CoA in the mitochondria. By inhibiting PDK, this compound promotes the conversion of pyruvate to acetyl-CoA, which increases the production of ATP and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound increases the production of ATP and induces apoptosis in cancer cells. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. This compound has also been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. Additionally, this compound is a relatively stable compound and can be easily synthesized in the lab. However, there are also some limitations to using this compound in lab experiments. One of the major limitations is the potential for off-target effects, which can lead to unintended consequences. Additionally, the efficacy of this compound may vary depending on the type of cancer being targeted and the stage of the disease.

Future Directions

There are several future directions for research on 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of research is the development of more selective and potent inhibitors of PDK. Additionally, research is needed to determine the optimal dosing and administration of this compound for different types of cancer and other diseases. Finally, research is needed to determine the long-term effects of this compound on healthy cells and tissues.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research. This compound has potential applications in various fields of research, including cancer research, metabolic disorders, and neurological disorders. This compound inhibits the growth of cancer cells by targeting the mitochondria and inducing apoptosis. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves the reaction of 3,4-dichlorophenyl isocyanate with 2-(4-morpholinyl)ethylamine. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent. The resulting product is purified by recrystallization to obtain pure this compound.

Scientific Research Applications

3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by targeting the mitochondria and inducing apoptosis. This compound has also been studied for its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c16-13-3-1-12(11-14(13)17)2-4-15(20)18-5-6-19-7-9-21-10-8-19/h1-4,11H,5-10H2,(H,18,20)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOFRQGFDLTTOY-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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